CaCCinh-A01
Overview
Description
Molecular Structure Analysis
The chemical formula of CaCCinh-A01 is C18H21NO4S . The binding pocket of this compound was located above the pore, and it was also discovered that the binding of this compound to TMEM16A not only blocked the pore but also led to its collapse .Chemical Reactions Analysis
This compound has been shown to inhibit the proliferation and collagen secretion of cardiac fibroblasts . It also has the potential to inhibit the proliferation and collagen secretion of CFs .Physical And Chemical Properties Analysis
This compound has a molecular weight of 347.43 g/mol . The elemental analysis shows that it contains Carbon (62.23%), Hydrogen (6.09%), Nitrogen (4.03%), Oxygen (18.42%), and Sulfur (9.23%) .Scientific Research Applications
Cardiac Fibroblast Function
CaCCinh-A01, a selective inhibitor of calcium-activated chloride channels (CaCCs), has shown potential in influencing cardiac fibroblast (CF) functions. It regulates cell proliferation, migration, and extracellular matrix secretion. Notably, this compound inhibits the proliferation and collagen secretion of CFs and could serve as an anti-fibrotic therapeutic drug in the future (Tian et al., 2018).
Cancer Therapy
This compound has exhibited antitumoral effects in gastrointestinal stromal tumor (GIST) cells in vitro. It decreases chloride currents, cell viability, and strongly reduces the colony-forming ability of the cells, indicating its potential as a target for GIST therapy (Fröbom et al., 2019). Additionally, this compound inhibits cancer cell proliferation by facilitating the degradation of the ANO1 protein in ANO1-amplified cancers (Bill et al., 2014).
Molecular Mechanisms
The molecular mechanism of this compound in inhibiting the TMEM16A channel has been explored. It is found that this compound not only blocks the channel pore but also leads to its collapse, providing insights into the development of A01 as a potential drug for TMEM16A dysfunction-related disorders (Shi et al., 2020).
Pain Management
In the context of pain management, this compound has been implicated in reducing acute and chronic nociception. It suppresses formalin-induced flinching behavior and long-lasting evoked secondary mechanical allodynia and hyperalgesia in animal models (García et al., 2014).
Pulmonary and Intestinal Epithelial Cells
This compound was examined for its effect on calcium-activated chloride channel conductance in human airway and intestinal epithelial cells. The study revealed that TMEM16A carries nearly all CaCC current in salivary gland epithelium, but is a minor contributor to total CaCC current in airway and intestinal epithelia (Namkung et al., 2010).
Mechanism of Action
Target of Action
CaCCinh-A01 primarily targets TMEM16A (transmembrane member 16A) and anoctamin-1 (ANO1) . These are calcium-activated chloride channels (CaCCs) that play a significant role in various physiological processes, including fluid secretion, smooth muscle contraction, and the control of electrical signaling in certain neurons .
Mode of Action
This compound interacts with its targets by inhibiting the chloride channel function of TMEM16A and ANO1 . It facilitates the endoplasmic reticulum-associated, proteasome-dependent degradation of ANO1 . This interaction results in a decrease of ANO1 protein levels, which correlates with the inhibition of cell proliferation .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to activate the mitochondrial apoptosis pathway and cause cell cycle arrest . This leads to a decrease in cell proliferation and an increase in cell necrosis and apoptosis . Additionally, it up-regulates reactive oxygen species (ROS) levels .
Pharmacokinetics
It’s known that this compound is a potent inhibitor that fully inhibits cacc current in human bronchial and intestinal cells .
Result of Action
The action of this compound results in a decrease in cell viability and repression of cell migration . It also inhibits cell proliferation through cell cycle arrest and mitochondrial-related pathways . These effects demonstrate its potential as an anti-tumor agent .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the effect of this inhibitor was studied using methods representing the integral ion current through the membrane . .
Safety and Hazards
Future Directions
CaCCinh-A01 has excellent pharmacokinetic properties and can be developed as a drug to target TMEM16A . Further studies on the channels and the mechanism of protein activity of ANO1 are needed . These findings will shed light on both the development of this compound as a potential drug for TMEM16A dysfunction-related disorders and drug screening targeting the pocket .
properties
IUPAC Name |
6-tert-butyl-2-(furan-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-18(2,3)10-6-7-11-13(9-10)24-16(14(11)17(21)22)19-15(20)12-5-4-8-23-12/h4-5,8,10H,6-7,9H2,1-3H3,(H,19,20)(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLUEOBQFRYTQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)O)NC(=O)C3=CC=CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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